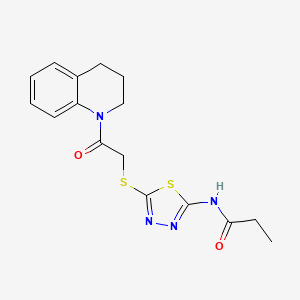

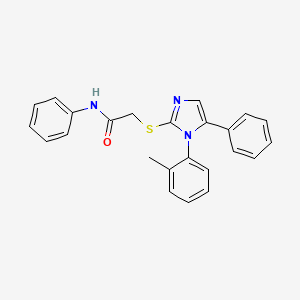

![molecular formula C15H14N4O B2868509 N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide CAS No. 847387-42-2](/img/structure/B2868509.png)

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

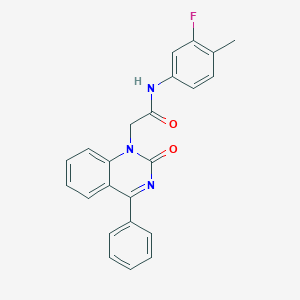

“N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide” is a compound that contains an imidazo[1,2-a]pyrimidine core . This core is a fused bicyclic heterocycle that has been recognized for its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidine derivatives involves various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formations . A specific example of a synthetic approach involves the cyclization starting with deprotonation by a base on an intermediate, followed by a series of intramolecular rearrangements resulting in the formation of the aromatic intermediate .

Molecular Structure Analysis

The molecular structure of “N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide” consists of a fused bicyclic heterocycle, specifically an imidazo[1,2-a]pyrimidine core . This core is attached to a phenyl group and a propanamide group.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyrimidine derivatives include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formations . In one specific example, cyclization starts with deprotonation by a base on an intermediate, followed by a series of intramolecular rearrangements, resulting in the formation of the aromatic intermediate .

Applications De Recherche Scientifique

Chemodivergent Synthesis

The compound is used in chemodivergent synthesis, a process that involves the formation of different products from the same starting materials under different reaction conditions . It’s synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .

Anticancer Agents

Imidazopyridine derivatives, including this compound, have shown potential as anticancer agents against breast cancer cells . In particular, N-acylhydrazone (NAH) derivatives of the compound showed significant results .

Optoelectronic Devices

Imidazopyridine derivatives are used in the development of optoelectronic devices . These devices, which operate on both light and electrical currents, are crucial in fields like telecommunications, computing, and photovoltaics .

Sensors

The compound is also used in the development of sensors . These sensors can be used in various fields, including environmental monitoring, healthcare, and industrial process control .

5. Emitters for Confocal Microscopy and Imaging Imidazopyridine derivatives are used as emitters for confocal microscopy and imaging . This allows for high-resolution imaging of biological specimens, aiding in medical diagnoses and research .

6. Inhibitors of Acetyl Cholinesterase, Butrylcholinesterase, and Lipoxygenase The compound has been evaluated for its inhibitory activities against acetyl cholinesterase, butrylcholinesterase, and Lipoxygenase . These enzymes are involved in various biological processes, and their inhibition can be beneficial in the treatment of diseases like Alzheimer’s and inflammation .

Antiviral Agents

Imidazopyridine derivatives have shown potential as antiviral agents . They can inhibit the replication of viruses, making them useful in the treatment of viral infections .

Antituberculosis Agents

The compound has shown potential in the treatment of tuberculosis . In particular, it has been found to reduce bacterial load in an acute TB mouse model .

Propriétés

IUPAC Name |

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-2-14(20)17-12-6-3-5-11(9-12)13-10-19-8-4-7-16-15(19)18-13/h3-10H,2H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIILIYKQPIWKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

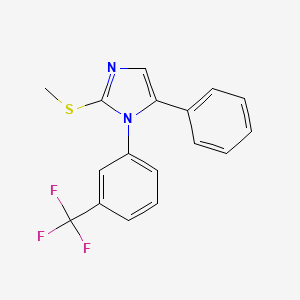

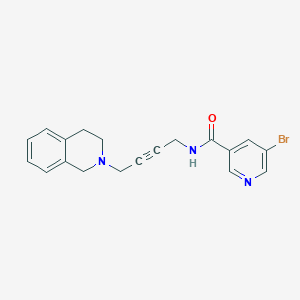

![2-(2-propyl-1H-benzo[d]imidazole-1-carbonyl)benzoic acid](/img/structure/B2868433.png)